molecular formula C11H15Cl2NO B1397532 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-32-2

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397532
CAS No.: 1219949-32-2
M. Wt: 248.15 g/mol
InChI Key: PVFFXQSXLGDQGR-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-based compound functionalized with a 3-chlorophenoxy group via a methyl linker and stabilized as a hydrochloride salt. Pyrrolidine derivatives are widely explored in drug discovery for their conformational rigidity and ability to modulate biological targets, such as receptors or enzymes .

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFFXQSXLGDQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds.

Common Reactions :

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction leads to the formation of alcohols or amines.
  • Substitution : The chlorophenoxy group can participate in nucleophilic substitution reactions.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideAlcohols, amines
SubstitutionSodium methoxideEther, ester derivatives

Biology

In biological research, this compound has been investigated for its potential effects on cellular processes and signaling pathways. It is hypothesized to interact with specific molecular targets, including enzymes and receptors.

  • Mechanism of Action : The compound may inhibit certain enzymes involved in metabolic pathways or modulate neurotransmitter receptors, influencing central nervous system functions.

Medicine

The compound has shown promise in pharmacological research for its potential therapeutic properties. It has been explored as a precursor in drug development, particularly for conditions requiring modulation of neurotransmitter activity.

  • Therapeutic Potential : Investigated for roles in pain management and seizure control due to its interaction with sodium and calcium channels and GABA receptors.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for enhancing product quality in pharmaceuticals and agrochemicals.

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of pyrrolidine derivatives, including this compound, demonstrating significant activity in animal models.
  • Antimicrobial Properties : Research highlighted the antimicrobial effects of this compound against various pathogens, suggesting its potential as an active ingredient in therapeutic formulations.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their molecular characteristics, and applications inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications Reference
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride* C₁₁H₁₅Cl₂NO 247.90 (calculated) 3-chlorophenoxy Hypothetical: Potential pharmaceutical intermediate
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine HCl C₁₁H₁₄Cl₃NO 282.59 2,4-dichlorophenoxy Higher lipophilicity; research applications
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl C₁₁H₁₅ClFNO 231.69 2-fluorophenoxy Enhanced metabolic stability; synthetic intermediate
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 267.68 4-trifluoromethylphenoxy Electron-withdrawing effects; agrochemical uses
3-[(4-Chlorophenoxy)methyl]pyrrolidine HCl C₁₁H₁₅Cl₂NO 248.15 4-chlorophenoxy Structural isomer; possible receptor modulation
3-((3-Chlorobenzenesulfonyl)methyl)pyrrolidine C₁₂H₁₅ClNO₂S 296.77 3-chlorobenzenesulfonyl Polar sulfonyl group; enzyme inhibition studies

*Hypothetical data for the target compound based on calculations.

Biological Activity

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClN
  • CAS Number : 1219949-32-2
  • Chemical Structure : The compound consists of a pyrrolidine ring substituted with a chlorophenoxy group, which is believed to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptors : It is hypothesized to interact with neurotransmitter receptors, contributing to its effects on the central nervous system.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, in a comparative study:

  • Activity Against Bacteria : Compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 31.25 µg/mL to 125 µg/mL against resistant strains like A. baumannii .

Anticancer Activity

Pyrrolidine derivatives have also been investigated for their anticancer potential. For example:

  • Cell Lines Tested : Compounds were evaluated against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia).
  • IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects .

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties:

  • Cholinesterase Inhibition : Similar pyrrolidine compounds have shown inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
  • Mechanism : This inhibition potentially enhances acetylcholine levels in the synaptic cleft, improving cognitive function.

Case Studies and Research Findings

StudyFocusKey Findings
Poyraz et al. (2023)Antimicrobial ActivityIdentified significant inhibition against A. baumannii with MIC values of 31.25 µg/mL.
Poyraz et al. (2018)Anticancer ActivityShowed that pyrrolidine derivatives had IC50 values lower than doxorubicin in HT29 cells.
PMC Study (2023)Cholinesterase InhibitionHighlighted the potential for neuroprotective effects through AChE inhibition in pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity (e.g., dichloromethane for controlled reactivity), stoichiometric ratios of intermediates, and purification techniques like column chromatography or recrystallization. For example, highlights the importance of using protective equipment during synthesis to avoid contamination, while describes a multi-step synthesis route involving nucleophilic substitution and reduction steps, achieving an overall yield of ~13%. Monitoring reaction progress via TLC or HPLC is critical to isolate the target compound from byproducts .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography can resolve stereochemistry if crystalline forms are obtainable. and emphasize the use of UV/Vis spectroscopy (λmax analysis) and chromatographic purity assessments (≥98%) to ensure compound integrity .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include wearing PPE (gloves, goggles, lab coats), working in a fume hood to avoid inhalation of aerosols, and using inert atmospheres (e.g., glove boxes) for hygroscopic or reactive intermediates. and specify protocols for waste disposal, requiring segregation of hazardous residues and collaboration with certified waste management services. Emergency response guidelines (e.g., skin/eye rinsing with water for 15 minutes) are detailed in .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets such as neurotransmitter receptors?

  • Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled analogs) and functional assays (e.g., calcium flux or electrophysiology) are employed to assess affinity and efficacy. and highlight the use of discriminative stimulus models in rodents to compare pharmacological effects with reference compounds like phencyclidine (PCP). Computational docking studies (e.g., molecular dynamics in ) can predict binding poses in silico before experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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